![molecular formula C8H19O2PS2 B14669260 O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate CAS No. 50728-06-8](/img/structure/B14669260.png)
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate is an organophosphorus compound with the molecular formula C8H19O2PS2. It is known for its unique chemical structure, which includes both phosphonothioate and ethylsulfanyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate typically involves the reaction of ethylphosphonothioic dichloride with 2-(ethylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
C2H5P(S)(O)Cl2+HSCH2CH2OH→C2H5P(S)(O)SCH2CH2SC2H5+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of phosphonic acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Substitution Reagents: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can promote hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various alkyl or aryl phosphonothioates.
Hydrolysis: Phosphonic acid derivatives and ethylsulfanyl alcohol.
Applications De Recherche Scientifique
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mécanisme D'action
The mechanism of action of O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate involves the inhibition of enzymes such as acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate: Similar structure but with a propyl group instead of an ethyl group.
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Contains a diethylaminoethyl group instead of an ethylsulfanyl group.
Uniqueness
O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate is unique due to its specific combination of ethylsulfanyl and ethylphosphonothioate groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it particularly valuable in both research and industrial applications.
Propriétés
Numéro CAS |
50728-06-8 |
|---|---|
Formule moléculaire |
C8H19O2PS2 |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
1-[ethoxy(ethyl)phosphoryl]sulfanyl-2-ethylsulfanylethane |
InChI |
InChI=1S/C8H19O2PS2/c1-4-10-11(9,5-2)13-8-7-12-6-3/h4-8H2,1-3H3 |
Clé InChI |
KGDOFJULMNPBAW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC)SCCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


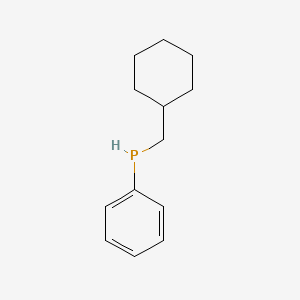
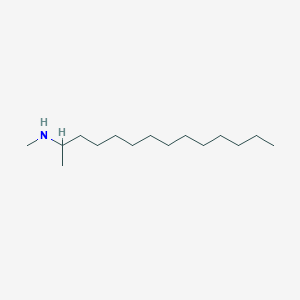

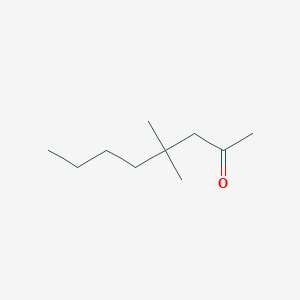
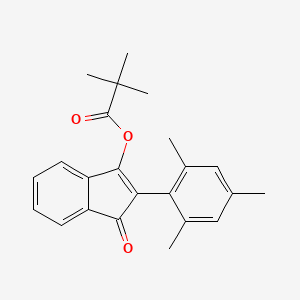

![N-[(E)-2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;4-methylbenzenesulfonate](/img/structure/B14669209.png)
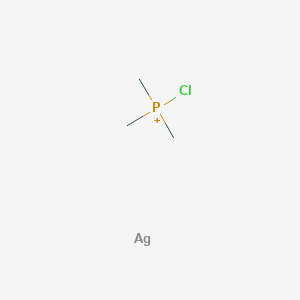

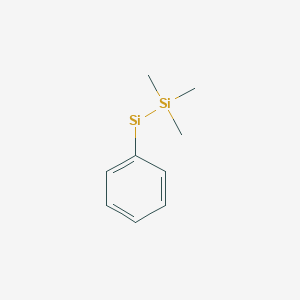

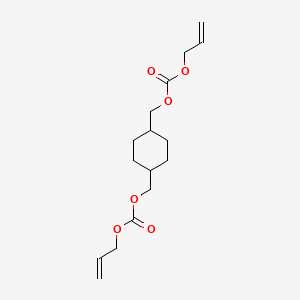

![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)
